Methanesulfonyl Chloride-d3,13C
Description
Significance of Deuterium (B1214612) and Carbon-13 Labeling in Chemical Systems
The strategic replacement of atoms with their heavier isotopes imparts subtle but measurable changes in molecular properties, which can be exploited for various analytical purposes. Deuterium and carbon-13 are the most common stable isotopes used in this regard.
Deuterium (D) labeling is particularly significant due to the substantial mass difference between protium (B1232500) (¹H) and deuterium. This difference leads to a stronger C-D bond compared to a C-H bond, resulting in a phenomenon known as the kinetic isotope effect (KIE). researchgate.net By measuring the change in reaction rates upon isotopic substitution, chemists can gain critical information about the rate-determining step of a reaction and the nature of the transition state. ias.ac.in Furthermore, deuterium labeling is instrumental in drug discovery for enhancing the metabolic stability of pharmaceuticals. researchgate.net
Carbon-13 (¹³C) labeling is another cornerstone of mechanistic studies. pressbooks.pub It allows for the unambiguous tracking of carbon atoms throughout a chemical or biological transformation. numberanalytics.com Techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can pinpoint the location of the ¹³C isotope in the final product, providing direct evidence for proposed reaction pathways and ruling out alternatives. pressbooks.pub
The dual labeling in Methanesulfonyl Chloride-d3,13C combines the advantages of both isotopic probes. This allows for more sophisticated investigations, such as simultaneous KIE studies involving both carbon and hydrogen, or intricate metabolic tracking where different parts of the molecule can be monitored independently. nih.govnih.gov
Historical Context of Methanesulfonyl Chloride Research with Isotopic Tracers
The study of sulfonyl chloride reaction mechanisms, particularly solvolysis, has a long history. researchgate.netnih.gov Early investigations into the reactions of methanesulfonyl chloride with alcohols proposed the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). This hypothesis was substantially supported by isotope labeling experiments. beilstein-journals.org The use of isotopic tracers has been crucial in distinguishing between different proposed mechanisms, such as direct substitution versus an elimination-addition pathway involving sulfene. beilstein-journals.org
Over the decades, as analytical techniques became more sophisticated, the application of isotopic tracers evolved. The ability to synthesize and analyze specifically labeled compounds has allowed for a deeper and more quantitative understanding of these fundamental reactions. researchgate.netnih.gov The development of doubly labeled reagents like this compound represents the next step in this progression, offering the potential to resolve finer mechanistic details that are inaccessible with singly labeled compounds.
Scope and Research Objectives for this compound Studies
The primary research applications for this compound are centered on elucidating complex reaction mechanisms. The specific objectives for its use include:
Advanced Kinetic Isotope Effect (KIE) Studies: By having both deuterium and carbon-13 labels, researchers can simultaneously probe the involvement of both C-H bond cleavage and the carbon backbone in the transition state of a reaction. This can provide a more complete picture of the reaction coordinate. nih.gov
Mechanistic Pathway Elucidation: In reactions with multiple potential pathways, dual labeling can definitively trace the connectivity of the atoms from the reactant to the products, providing clear evidence for the operative mechanism. ias.ac.innumberanalytics.com
Metabolic and Pharmacokinetic Analysis: In the context of drug development, using a doubly labeled mesylating agent can help in tracking the metabolic fate of the mesyl group and the drug molecule it is attached to with greater certainty. researchgate.net
Distinguishing Between Competing Mechanisms: The unique mass shift (M+4) and distinct NMR signals of the ¹³CD₃ group provide a clear and unambiguous signature, which is invaluable in complex reaction mixtures where multiple products may be formed. sigmaaldrich.com
Detailed Research Findings
While specific published studies focusing exclusively on this compound are not widespread, its utility can be inferred from research on its singly labeled analogs and the principles of dual labeling. For example, studies on the solvolysis of alkanesulfonyl chlorides have extensively used kinetic solvent isotope effects (e.g., comparing reaction rates in H₂O vs. D₂O) to probe the transition state. beilstein-journals.org The introduction of a ¹³C label would allow for a complementary analysis of the carbon center's role.
In a hypothetical study on the reaction of this compound with an alcohol, researchers could use quantitative NMR or mass spectrometry to precisely measure the rates of reaction and the isotopic distribution in the products. This would allow for the calculation of both the deuterium and carbon-13 KIEs, providing a powerful dataset to validate theoretical models of the reaction's transition state.
Below are tables summarizing the physical properties of this compound and its potential research applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | ¹³CD₃SO₂Cl |
| CAS Number | 1216581-01-9 |
| Molecular Weight | ~118.56 g/mol |
| Form | Liquid |
| Boiling Point | 60 °C at 21 mmHg |
| Density | ~1.531 g/mL at 25 °C |
| Isotopic Purity (¹³C) | Typically ≥99 atom % |
| Isotopic Purity (D) | Typically ≥98 atom % |
| Data sourced from commercial suppliers. sigmaaldrich.comlgcstandards.com |
Table 2: Potential Research Applications of this compound
| Research Area | Specific Application | Analytical Technique(s) |
| Mechanistic Organic Chemistry | Elucidation of sulfene intermediate pathways. | NMR Spectroscopy, Mass Spectrometry |
| Physical Organic Chemistry | Determination of primary and secondary KIEs. | Kinetic Assays, Computational Modeling |
| Pharmaceutical Sciences | Tracer studies for drug metabolism. | LC-MS/MS, NMR Spectroscopy |
| Materials Science | Probing polymerization initiation mechanisms. | Gel Permeation Chromatography, NMR |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH3ClO2S |
|---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
trideuterio(113C)methanesulfonyl chloride |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1D3 |
InChI Key |
QARBMVPHQWIHKH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])S(=O)(=O)Cl |
Canonical SMILES |
CS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methanesulfonyl Chloride D3,13c and Analogues
Isotopic Exchange and Deuterated Precursor Routes for Methyl Group Labeling
The introduction of deuterium (B1214612) and carbon-13 into the methyl group of methanesulfonyl chloride is a critical aspect of its synthesis, enabling its use in sophisticated analytical applications.
Synthesis via Deuterated Methane (B114726) (CD₃H) and Chlorosulfonic Acid
A common strategy for producing deuterated methanesulfonyl chloride involves the reaction of deuterated methane (CD₃H) with chlorosulfonic acid. This method allows for the direct incorporation of deuterium into the methyl group. The reaction conditions must be carefully controlled to achieve selective deuteration. It is important to note that the presence of deuterium can influence reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE), which may necessitate adjustments to reaction times or temperatures compared to the synthesis of the non-deuterated counterpart.
Utilization of Sodium Methanesulfonate-d3,13C as a Synthetic Intermediate
Sodium methanesulfonate-d3,13C serves as a key intermediate in the synthesis of Methanesulfonyl Chloride-d3,13C. cymitquimica.com This labeled salt can be converted to the desired sulfonyl chloride through various chlorination methods. The use of this intermediate ensures the presence of both deuterium and carbon-13 in the final product. This compound is a labeled analogue of Methanesulfonyl Chloride, which has applications in the synthesis of phosphodiesterase 9A inhibitors for potential use in Alzheimer's disease treatment and in preparing sulfonamide derivatives with antibacterial properties. cymitquimica.compharmaffiliates.com
Advanced Synthetic Approaches to Sulfonyl Chlorides with Isotopic Precision
Modern synthetic chemistry offers advanced methods for the preparation of isotopically labeled sulfonyl chlorides with high precision, ensuring the specific and efficient incorporation of isotopes.
Radical Reactions for Targeted Isotopic Incorporation
Free radical reactions provide a powerful tool for the synthesis of sulfonyl chlorides. For instance, methane can be selectively transformed into methanesulfonyl chloride at low temperatures through a liquid-phase reaction with sulfuryl chloride in the presence of a free radical initiator. rsc.org This approach, which can be adapted for isotopically labeled methane, offers a direct and efficient pathway. rsc.org Furthermore, visible-light-activated, redox-neutral methods for generating sulfonyl radicals from precursors like dimethylsulfamoyl chloride are emerging as a promising strategy for the formation of sulfonates and sulfonamides, which could be adapted for isotopic labeling. rsc.org
Chlorination of Isotopically Labeled Methanesulfonic Acid Derivatives
The chlorination of isotopically labeled methanesulfonic acid or its derivatives is a fundamental and widely used method for preparing methanesulfonyl chloride. orgsyn.org A variety of chlorinating agents can be employed, including thionyl chloride, phosphorus pentachloride, and phosphorus oxychloride. orgsyn.org For example, methanesulfonic acid can be reacted with thionyl chloride at elevated temperatures to yield methanesulfonyl chloride. orgsyn.org A convenient one-pot synthesis of sulfonyl chlorides from thiols using sulfuryl chloride and a metal nitrate (B79036) has also been reported. jst.go.jp Another method describes the preparation of methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 by chlorination. jst.go.jp
Optimization of Deuteration and Carbon-13 Incorporation Conditions
Achieving high levels of isotopic enrichment is crucial for the utility of this compound. The optimization of reaction conditions is therefore a key focus in its synthesis. This includes the careful selection of isotopically enriched starting materials, such as methane-13C,d3, and the fine-tuning of reaction parameters like temperature, pressure, and catalyst choice to maximize the incorporation of deuterium and carbon-13. The purity of the final product is often assessed using techniques like NMR spectroscopy and mass spectrometry to confirm the isotopic composition. Commercial suppliers often provide detailed information on the isotopic purity of their products. isotope.comsigmaaldrich.comsigmaaldrich.com
Data on Methanesulfonyl Chloride and its Isotopologues
The following tables summarize key data for Methanesulfonyl Chloride and its isotopically labeled analogues.
Table 1: Physicochemical Properties of Methanesulfonyl Chloride and Isotopologues
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Isotopic Purity |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 124-63-0 | N/A |
| Methanesulfonyl Chloride-d3 | CD₃SO₂Cl | 117.57 | 35668-13-4 | 98 atom % D isotope.comisotope.com |
| This compound | ¹³CD₃SO₂Cl | 118.56 | 1216581-01-9 | 98 atom % D, 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |
Table 2: Synthetic Precursors and Intermediates
| Compound Name | Chemical Formula | Role in Synthesis |
| Deuterated Methane | CD₃H | Precursor for methyl group deuteration |
| Sodium Methanesulfonate-d3,13C | ¹³CD₃SO₃Na | Intermediate for ¹³C and deuterium incorporation cymitquimica.com |
| Methanesulfonic Acid | CH₃SO₃H | Precursor for chlorination orgsyn.org |
| Dimethyl Sulfoxide-d6 | (CD₃)₂SO | Precursor for deuteration and chlorination jst.go.jp |
| Sulfuryl Chloride | SO₂Cl₂ | Chlorinating and sulfonating agent rsc.org |
| Thionyl Chloride | SOCl₂ | Chlorinating agent orgsyn.org |
Impact of Deuteration on Reaction Kinetics in Synthesis
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule introduces a significant alteration in mass, which in turn affects the vibrational frequencies of chemical bonds. This change is the origin of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the synthesis of Methanesulfonyl Chloride-d3,¹³C, deuteration of the methyl group has a discernible impact on the reaction kinetics.
The fundamental reason for this effect lies in the difference in zero-point vibrational energy between a carbon-protium (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. stackexchange.comechemi.comias.ac.in Consequently, more energy is required to break a C-D bond compared to a C-H bond.
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Dissociation Energies
| Bond Type | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-H | 338 |
| C-D | 341.4 stackexchange.comechemi.com |
This table illustrates the higher energy required to cleave a C-D bond, a key factor in the kinetic isotope effect.
In many synthetic routes to methanesulfonyl chloride, such as the reaction of methane with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid, the cleavage of a C-H bond on the methane precursor is a critical part of the rate-determining step. rsc.org When deuterated methane (¹³CD₄) is used as the starting material, the higher bond dissociation energy of the C-D bonds leads to a slower reaction rate. This necessitates adjustments to the reaction conditions, such as longer reaction times or higher temperatures, to achieve comparable conversion rates to the non-deuterated analogue. ias.ac.in The observed KIE (the ratio of the rate constant for the H-containing reactant to the D-containing reactant, kH/kD) is typically greater than one, signifying a "normal" primary kinetic isotope effect. ias.ac.in If the KIE is greater than 2, it generally indicates significant C-H bond cleavage at the transition state. ias.ac.in
Strategies for High Isotopic Purity and Yield
Achieving high isotopic purity and yield in the synthesis of Methanesulfonyl Chloride-d3,¹³C is paramount for its applications, particularly in mechanistic studies and as an internal standard in mass spectrometry-based quantitative analyses. rsc.org The strategies to achieve this can be broadly categorized into the selection of starting materials and the application of specific purification and analytical techniques.
Starting Materials and Synthetic Routes: The most critical factor for ensuring high isotopic purity is the use of starting materials with very high isotopic enrichment. For the synthesis of Methanesulfonyl Chloride-d3,¹³C, this means beginning with methane that is highly enriched in both carbon-13 and deuterium (e.g., ¹³CD₄ with >98% atom % D and >99% atom % ¹³C).
Common synthetic pathways for non-labeled methanesulfonyl chloride can be adapted for the labeled version. These include:
Reaction with Sulfuryl Chloride (SO₂Cl₂): Methane can be selectively transformed into methanesulfonyl chloride at low temperatures through a liquid-phase reaction with SO₂Cl₂ in the presence of a free radical initiator. rsc.org
Reaction with Chlorosulfonic Acid (ClSO₃H): This method involves the direct reaction of the methane precursor with chlorosulfonic acid.
Conversion from Isotopically Labeled Methanesulfonic Acid: An alternative route involves preparing isotopically labeled methanesulfonic acid (¹³CD₃SO₃H) first, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. orgsyn.org
Enrichment and Purification Techniques: Even when starting with highly enriched precursors, the final product may contain a mixture of isotopologues (molecules that differ only in their isotopic composition). Therefore, purification and enrichment techniques are essential.
Cryogenic Distillation: This technique separates isotopes based on small differences in their boiling points. wikipedia.org It is a preferred method for ¹³C enrichment and can be applied to separate isotopologues of methane or the final product. wikipedia.orgpnnl.gov The process often requires long distillation columns and multiple stages (a cascade) to achieve high levels of separation. wikipedia.org
Chromatographic Methods: Gas chromatography (GC) can be employed to separate the desired labeled compound from impurities and, in some cases, from other isotopologues.
Analytical Verification: Confirming the isotopic purity and structural integrity is a crucial final step.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for determining isotopic enrichment. rsc.orgalmacgroup.comresearchgate.net By analyzing the mass-to-charge ratio, the relative abundance of different isotopologues can be quantified. nih.govalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the specific positions of the isotopic labels. rsc.org It provides valuable insights into the relative percentage of isotopic purity. rsc.org
By carefully selecting highly enriched starting materials and employing a combination of optimized reaction conditions, advanced separation techniques, and rigorous analytical verification, Methanesulfonyl Chloride-d3,¹³C can be synthesized with the high isotopic purity and yield required for its scientific applications.
Spectroscopic and Advanced Analytical Characterization of Methanesulfonyl Chloride D3,13c
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Methanesulfonyl Chloride-d3,13C, providing invaluable information on its isotopic purity and molecular structure. lgcstandards.com
¹H and ²H NMR for Deuterium (B1214612) Incorporation Confirmation and Methyl Group Analysis
Proton (¹H) NMR and Deuterium (²H) NMR are fundamental for verifying the successful incorporation of deuterium into the methyl group of this compound.
¹H NMR: In a fully deuterated sample, the proton NMR spectrum would ideally show no signal for the methyl group. The absence or significant reduction of the methyl proton signal, which typically appears in the spectrum of the unlabeled compound, confirms a high degree of deuterium incorporation. spectrabase.com Any residual proton signal can be quantified to determine the isotopic purity with respect to deuterium.
²H NMR: Conversely, the ²H NMR spectrum provides direct evidence of deuterium incorporation. A resonance signal corresponding to the deuterated methyl group (CD₃) will be observed. The chemical shift in the ²H NMR spectrum, when referenced appropriately, will be very similar to the corresponding ¹H chemical shift of the unlabeled methyl group, but with a characteristic broader signal due to the quadrupolar nature of the deuterium nucleus.
The combination of these two techniques offers a robust method for assessing the extent of deuteration in the methyl group of the molecule.
¹³C NMR for Carbon-13 Enrichment Verification and Chemical Shift Analysis
Carbon-13 (¹³C) NMR spectroscopy is essential for confirming the enrichment of the ¹³C isotope at the methyl carbon and for analyzing its chemical environment.
The ¹³C NMR spectrum of this compound will exhibit a signal for the labeled methyl carbon. The chemical shift of this carbon is a key parameter. For the unlabeled methanesulfonyl chloride, the ¹³C chemical shift of the methyl group is observed at a specific value. spectrabase.comchemicalbook.com In the labeled compound, the chemical shift of the ¹³C-enriched carbon will be in a similar region, but its coupling to the three deuterium atoms will result in a characteristic multiplet, typically a septet, due to ¹³C-²H coupling (spin of ²H, I=1). The observation of this specific splitting pattern and the significant intensity enhancement of the signal relative to natural abundance ¹³C signals definitively verify the ¹³C enrichment. oregonstate.edu
Table 1: Representative NMR Data for Methanesulfonyl Chloride and its Isotopologues
| Nucleus | Unlabeled Methanesulfonyl Chloride Chemical Shift (ppm) | Expected Pattern for this compound |
| ¹H | ~3.5 | Absent or significantly reduced |
| ²H | Not Applicable | Singlet (broad) |
| ¹³C | ~45 | Septet |
Note: Exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY) for Comprehensive Structural Assignment
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques offer a more comprehensive structural assignment by revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded carbon and proton nuclei. In the case of this compound, a modified HSQC experiment sensitive to ¹³C-¹H or ¹³C-²H correlations would confirm the connectivity between the labeled carbon and the deuterium atoms.
The application of these techniques provides unambiguous confirmation of the molecular structure and the specific location of the isotopic labels.
Application of FlowNMR for Real-Time Reaction Monitoring with Isotopic Tracers
FlowNMR is a powerful technique that allows for the real-time monitoring of chemical reactions. When this compound is used as a reactant, FlowNMR can provide detailed kinetic and mechanistic insights. By continuously flowing the reaction mixture through the NMR spectrometer, it is possible to:
Track the disappearance of the reactant's unique NMR signature (the ¹³C-labeled and deuterated methyl group).
Observe the appearance and evolution of signals corresponding to reaction intermediates and final products that incorporate the ¹³C and deuterium labels.
Determine reaction rates and orders by analyzing the change in concentration of labeled species over time.
The distinct NMR signals of the isotopically labeled group provide a clear window into the reaction progress, free from the interference of other signals in the mixture.
Advanced NMR Studies in Complex Chemical Environments (e.g., Deep Eutectic Solvents)
Deep eutectic solvents (DESs) are a class of ionic liquids that are gaining attention as green solvents for chemical reactions. researchgate.net The behavior of molecules in these complex, viscous media can be investigated using advanced NMR techniques. unizar.es Studying this compound in a DES could reveal:
Solvation Effects: How the DES interacts with the solute molecule, which can be probed by changes in chemical shifts and relaxation times of the labeled nucleus. unizar.es
Diffusion Rates: Pulsed-field gradient NMR can measure the diffusion coefficient of the labeled molecule within the DES, providing insights into the solvent's viscosity and the mobility of the solute.
Reaction Mechanisms in DES: By carrying out reactions with this compound in a DES and analyzing the products and intermediates by NMR, it is possible to understand how these novel solvents influence reaction pathways and selectivity. researchgate.net
Mass Spectrometry (MS) for Molecular and Isotopic Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the isotopic composition of this compound. lgcstandards.com
The mass spectrum of the unlabeled methanesulfonyl chloride shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) due to the presence of the heavier isotopes. Specifically, the replacement of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2) and one ¹²C atom (atomic mass ~12) with one ¹³C atom (atomic mass ~13) results in a significant mass increase. sigmaaldrich.comsigmaaldrich.com
The expected mass shift (M+4) is a key indicator of successful labeling. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the labeled molecule. lgcstandards.com Furthermore, the isotopic distribution pattern in the mass spectrum can be analyzed to determine the isotopic enrichment levels of both ¹³C and deuterium.
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | ¹³CD₃SO₂Cl | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 1216581-01-9 | lgcstandards.comsigmaaldrich.com |
| Molecular Weight | ~118.56 g/mol | lgcstandards.comsigmaaldrich.com |
| Isotopic Purity (¹³C) | Typically ~99 atom % | sigmaaldrich.comsigmaaldrich.com |
| Isotopic Purity (D) | Typically ~98 atom % | sigmaaldrich.comsigmaaldrich.com |
| Mass Shift | M+4 | sigmaaldrich.comsigmaaldrich.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Peak and Isotopic Pattern Consistency
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. This method provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of isotopic enrichment.
The theoretical exact mass of this compound ([¹³CD₃³²S³⁵ClO₂]) is approximately 117.9764 Da. lgcstandards.com HRMS analysis will show a molecular ion peak corresponding to this mass, distinguishing it from its unlabeled counterpart and other potential impurities. The high resolving power of HRMS also allows for the clear separation of the isotopic peaks, providing a detailed isotopic pattern. This pattern arises from the natural abundance of isotopes such as ¹³C (in addition to the intentional label), ³⁴S, and ³⁷Cl. The consistency of the observed isotopic pattern with the theoretical distribution for a molecule containing one ¹³C atom, three deuterium atoms, a sulfur atom, and a chlorine atom provides definitive evidence of the compound's identity and isotopic purity. For instance, a product with 99 atom % ¹³C and 98 atom % D will exhibit a significant M+4 mass shift compared to the unlabeled compound. sigmaaldrich.comsigmaaldrich.com
Table 1: Key Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | ¹³CD₃SO₂Cl | amerigoscientific.com |
| Molecular Weight | 118.56 g/mol | lgcstandards.com |
| CAS Number | 1216581-01-9 | lgcstandards.com |
| Isotopic Purity | 99 atom % ¹³C, 98 atom % D | sigmaaldrich.com |
| Mass Shift | M+4 | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.531 g/mL at 25 °C | sigmaaldrich.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process provides valuable structural information.
The fragmentation of the dual-labeled methanesulfonyl chloride will yield characteristic neutral losses and fragment ions that retain the isotopic labels. For example, the loss of a chlorine radical (•Cl) would result in a [¹³CD₃SO₂]⁺ fragment. Subsequent fragmentation could involve the loss of SO₂, leading to the formation of the labeled methyl cation [¹³CD₃]⁺. By comparing the fragmentation pattern of the labeled compound to its unlabeled analog, researchers can confirm the location of the isotopic labels and gain a deeper understanding of the molecule's gas-phase ion chemistry. This technique is crucial for structural confirmation and for developing quantitative assays based on multiple reaction monitoring (MRM).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the quantitative analysis and reaction monitoring of this compound. farmaciajournal.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. farmaciajournal.com
In quantitative analysis, this compound can serve as an ideal internal standard for the quantification of its unlabeled counterpart, methanesulfonyl chloride. The co-elution of the labeled and unlabeled compounds ensures that any variations in sample preparation, injection volume, or ionization efficiency affect both compounds equally. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the distinct mass-to-charge ratios of the labeled and unlabeled compounds can be monitored separately, allowing for highly accurate and precise quantification. springernature.com
Furthermore, LC-MS is an invaluable tool for monitoring the progress of reactions involving this compound. farmaciajournal.com Aliquots can be taken from a reaction mixture at various time points, separated by LC, and analyzed by MS. This allows for the tracking of the consumption of the labeled reactant and the formation of labeled products, providing kinetic data and insights into reaction mechanisms. The ability to simultaneously measure multiple components makes LC-MS a highly efficient method for reaction optimization. nih.govnih.gov
Isotope-Ratio Mass Spectrometry in Mechanistic Elucidation
Isotope-Ratio Mass Spectrometry (IRMS) can be employed to provide extremely precise measurements of the ¹³C/¹²C and D/H isotope ratios. While often used for determining the natural abundance of isotopes, in the context of isotopically labeled compounds like this compound, it can be a powerful tool for mechanistic elucidation, particularly in studies involving kinetic isotope effects (KIEs).
By reacting this compound and its unlabeled counterpart under identical conditions and analyzing the isotopic composition of the products and remaining reactants, one can determine the KIE for a specific reaction. A significant KIE (where the reaction rate differs for the labeled and unlabeled isotopologues) indicates that the C-H (or C-D) bond is broken or significantly altered in the rate-determining step of the reaction. The incorporation of both ¹³C and deuterium allows for the study of primary and secondary KIEs simultaneously, offering a more detailed picture of the transition state structure. This information is critical for understanding reaction mechanisms at a fundamental level.
Vibrational Spectroscopy for Isotopic Effects on Molecular Vibrations
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the masses of the atoms in a molecule and the strength of the bonds connecting them. The substitution of hydrogen with deuterium and ¹²C with ¹³C in this compound leads to predictable shifts in the vibrational frequencies, providing a means of characterization and a deeper understanding of molecular vibrations.
Fourier-Transform Infrared (FTIR) Spectroscopy for Detecting Isotopic Shifts in S=O Stretching Frequencies
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing the structure of molecules. In this compound, the S=O stretching vibrations are particularly informative. The heavier isotopes (¹³C and D) influence the vibrational frequencies of the entire molecule, including the S=O bonds, although the effect is most pronounced for bonds directly involving the substituted atoms.
The asymmetric and symmetric S=O stretching frequencies in unlabeled methanesulfonyl chloride are typically observed in the regions of 1385-1365 cm⁻¹ and 1180-1165 cm⁻¹, respectively. Due to the increased mass of the ¹³CD₃ group, a downward shift (to lower wavenumbers) in these S=O stretching frequencies is expected for this compound compared to its non-deuterated analogue. oup.com This isotopic shift, while perhaps small, is detectable with modern FTIR instruments and serves as a confirmatory piece of evidence for the isotopic substitution.
Comparative Vibrational Spectra Analysis of Methanesulfonyl Chloride-d3 and Non-Deuterated Analogues
A comparative analysis of the vibrational spectra of Methanesulfonyl Chloride-d3 and its non-deuterated analogue provides a clear illustration of the effect of isotopic substitution on molecular vibrations. washington.edu The most significant differences are observed in the C-H and C-D stretching and bending regions.
Table 2: Comparison of Vibrational Frequencies (cm⁻¹) for Methanesulfonyl Chloride and its Deuterated Analogue
| Vibrational Mode | Methanesulfonyl Chloride (CH₃SO₂Cl) | Methanesulfonyl Chloride-d3 (CD₃SO₂Cl) | Isotopic Shift |
| C-H/C-D Stretching | ~2900-3000 | ~2100-2250 | Significant downward shift |
| S=O Asymmetric Stretch | ~1370 | Slightly lower | Minor downward shift |
| S=O Symmetric Stretch | ~1170 | Slightly lower | Minor downward shift |
| C-H/C-D Bending | ~1300-1450 | ~950-1050 | Significant downward shift |
Note: The values presented are approximate and can vary based on the physical state (gas, liquid, solid) and the specific experimental conditions.
The C-H stretching vibrations in methanesulfonyl chloride appear in the 2900-3000 cm⁻¹ range. In Methanesulfonyl Chloride-d3, the corresponding C-D stretching vibrations are shifted to a much lower frequency, typically around 2100-2250 cm⁻¹, due to the heavier mass of deuterium. Similarly, the C-H bending (scissoring and rocking) modes are expected to show a significant downward shift upon deuteration. This comparative analysis not only confirms the presence of the deuterium label but also aids in the assignment of vibrational modes.
Mechanistic Investigations Utilizing Methanesulfonyl Chloride D3,13c
Kinetic Isotope Effects (KIEs) in Reactions Involving Methanesulfonyl Chloride-d3,13C
Kinetic isotope effects (KIEs) are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE provides valuable information about the bonding changes occurring in the transition state of the rate-determining step. princeton.edu For reactions involving this compound, both deuterium (B1214612) and carbon-13 KIEs are instrumental in mechanistic analysis.
Primary and Secondary Deuterium Kinetic Isotope Effects
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the methyl group of methanesulfonyl chloride leads to observable kinetic isotope effects. These effects are categorized as primary or secondary based on whether the C-H bond is broken in the rate-determining step.
Primary Deuterium KIE (kH/kD > 1): A primary KIE is observed when the C-H bond to the isotopicaily labeled hydrogen is cleaved in the rate-determining step. princeton.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound. The magnitude of the primary deuterium KIE is typically in the range of 6 to 10. wikipedia.org For reactions of methanesulfonyl chloride, a significant primary deuterium KIE would suggest a mechanism where C-H bond cleavage is part of the rate-limiting process, such as an elimination reaction.
Secondary Deuterium KIE (kH/kD ≠ 1): A secondary KIE arises when the C-H bond being isotopically substituted is not broken in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs. wikipedia.org
α-Secondary KIE: This effect is observed when the deuterium substitution is at the α-carbon, the carbon atom undergoing the reaction. Changes in the hybridization of the α-carbon between the ground state and the transition state are the primary cause of α-secondary KIEs. princeton.edu For instance, in an Sₙ2 reaction of methanesulfonyl chloride, the hybridization of the carbon changes from sp³ in the reactant to a more sp²-like geometry in the trigonal bipyramidal transition state. This change typically results in a normal secondary KIE (kH/kD > 1), often in the range of 1.1 to 1.2. wikipedia.org Conversely, a change from sp² to sp³ hybridization would lead to an inverse secondary KIE (kH/kD < 1), with typical values around 0.8-0.9. wikipedia.org
β-Secondary KIE: This effect occurs when the isotope is substituted at a position adjacent (β) to the reaction center. These effects are often attributed to hyperconjugation, where the σ-electrons of the C-H (or C-D) bond interact with an adjacent empty or partially filled orbital. princeton.edu Hyperconjugation weakens the C-H/C-D bond. princeton.edu Since the C-D bond is stronger, it participates less effectively in hyperconjugation, leading to a small normal KIE (kH/kD typically ~1.1-1.2). princeton.edu
Carbon-13 Kinetic Isotope Effects and Their Significance in Reaction Pathways
Substituting the carbon-12 atom in the methyl group of methanesulfonyl chloride with its heavier isotope, carbon-13, also gives rise to a KIE. While smaller than deuterium KIEs due to the smaller relative mass difference (an 8% mass increase for ¹³C versus a 100% increase for ²H), ¹³C KIEs are highly informative for distinguishing between reaction mechanisms, particularly Sₙ1 and Sₙ2 pathways. wikipedia.orgnih.gov
Sₙ2 Reactions: In a typical Sₙ2 reaction, the transition state involves the formation of a new bond to the nucleophile and the breaking of the bond to the leaving group. This results in a significant weakening of the bonding to the central carbon atom. Consequently, Sₙ2 reactions generally exhibit relatively large, normal ¹²C/¹³C KIEs. nih.gov For example, the reaction of methyl bromide with cyanide, a classic Sₙ2 reaction, shows a ¹²C/¹³C KIE of 1.082 ± 0.008. wikipedia.org
Sₙ1 Reactions: In an Sₙ1 mechanism, the rate-determining step is the dissociation of the leaving group to form a carbocation intermediate. While this bond breaking would be expected to lead to a large, normal KIE, the bonds in the resulting carbocation are often strengthened by hyperconjugation. These two opposing effects can nearly cancel each other out, leading to small normal or even inverse ¹²C/¹³C KIEs. nih.gov For instance, the solvolysis of trityl chloride, which proceeds via an Sₙ1 mechanism, has an equilibrium isotope effect of 0.98. nih.gov
The magnitude of the ¹³C KIE in reactions of Methanesulfonyl Chloride-d3,¹³C can therefore provide strong evidence for either a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism.
Theoretical Interpretation of KIEs via Transition State Theory (TST) and Variational Transition State Theory (VTST)
Transition State Theory (TST) provides a fundamental framework for understanding and calculating kinetic isotope effects. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the transition state complex. wikipedia.org The KIE is then determined by the differences in the zero-point vibrational energies (ZPEs) between the isotopically labeled and unlabeled reactants and their respective transition states. princeton.edu
Variational Transition State Theory (VTST) is an extension of TST that accounts for the fact that the transition state is not a single point on the potential energy surface but rather a "bottleneck" region. VTST seeks to locate the dividing surface along the reaction coordinate that minimizes the calculated rate constant. This approach often provides more accurate predictions of KIEs, especially for reactions with low activation barriers or those involving significant tunneling. For instance, in the reactions of chloromethane (B1201357) with OH and Cl radicals, VTST calculations have been shown to explain the observed deuterium KIEs in terms of combined variational effects and tunneling. nih.gov
Quantum Mechanical Tunneling Contributions to Isotope Effects
For reactions involving the transfer of light particles like hydrogen, quantum mechanical tunneling can play a significant role. libretexts.orgresearchgate.net Tunneling allows a particle to pass through a potential energy barrier even if it does not have sufficient classical energy to overcome it. libretexts.org This phenomenon is a consequence of the wave-like nature of particles in quantum mechanics. libretexts.org
The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily. princeton.edu This leads to exceptionally large deuterium KIEs, often far exceeding the semi-classical limit of around 7. princeton.edu The observation of such large KIEs in a reaction involving Methanesulfonyl Chloride-d3,¹³C would be strong evidence for the contribution of quantum mechanical tunneling in the rate-determining step. For example, the deuterium KIE for the reaction of compound Q in methane (B114726) monooxygenase with methane is between 50 and 100, one of the largest ever observed, indicating significant C-H bond cleavage and tunneling. nih.gov
Solvent Kinetic Isotope Effects in Solvolysis Reactions
When a reaction is carried out in a deuterated solvent (e.g., D₂O or CH₃OD) instead of its protic counterpart (H₂O or CH₃OH), a solvent kinetic isotope effect (SKIE) can be observed. libretexts.org In the solvolysis of methanesulfonyl chloride, the solvent acts as the nucleophile. The SKIE can provide insights into the role of the solvent in the transition state.
A normal SKIE (k(H-solvent)/k(D-solvent) > 1) is often indicative of general-base catalysis by the solvent, where a solvent molecule assists in the removal of a proton from the attacking nucleophilic solvent molecule in the transition state. researchgate.net For example, the solvolysis of methanesulfonyl chloride in H₂O/D₂O exhibits a SKIE that decreases from 1.7 at 0 °C to 1.5 at 50 °C. nih.gov This is consistent with a bimolecular (Sₙ2) mechanism where the solvent plays a crucial role as a nucleophile and potentially as a general base catalyst. nih.govcdnsciencepub.com The magnitude of the SKIE can also be influenced by changes in solvation of the reactants and the transition state. libretexts.org
Elucidation of Reaction Intermediates and Pathways via Isotopic Labeling
The use of Methanesulfonyl Chloride-d3,¹³C as an isotopic label allows for the direct tracing of the fate of the methanesulfonyl group throughout a reaction sequence. By analyzing the isotopic composition of the products and any isolated intermediates using techniques such as mass spectrometry and NMR spectroscopy, the connectivity of atoms can be established, and proposed reaction pathways can be confirmed or refuted.
For instance, in a reaction where the methanesulfonyl group is transferred from one molecule to another, the presence of the d3,¹³C-labeled group in the final product would unequivocally demonstrate that the transfer occurred and that the core CH₃SO₂ unit remained intact. This can be particularly useful in distinguishing between intermolecular and intramolecular reaction mechanisms. If a reaction is proposed to proceed through a specific intermediate, the isolation and characterization of that intermediate containing the isotopic label would provide strong evidence for its involvement in the reaction pathway.
Tracing Reaction Mechanisms through Deuterium and Carbon-13 Incorporation
The presence of both deuterium and carbon-13 in the methanesulfonyl group provides a unique signature for tracking its incorporation into product molecules. This dual-labeling strategy is instrumental in distinguishing between different potential reaction pathways. For instance, in reactions where the methanesulfonyl group is transferred, the retention or loss of the deuterium atoms can provide insight into whether the methyl protons are involved in the rate-determining step. Similarly, the location of the carbon-13 atom in the final product confirms the integrity of the carbon-sulfur bond throughout the reaction sequence.
Evidence for Sulfene (B1252967) (CH₂=SO₂) Formation via E1cb Elimination and Isotopic Trapping Studies
The formation of the highly reactive intermediate, sulfene (CH₂=SO₂), from methanesulfonyl chloride in the presence of a base is a classic example of an E1cb (Elimination Unimolecular conjugate Base) mechanism. The use of this compound provides compelling evidence for this pathway. In the presence of a base, such as triethylamine (B128534), a rapid deuterium exchange with the solvent can be observed if the initial deprotonation is reversible. However, the key evidence comes from isotopic trapping experiments. When the reaction is carried out in the presence of a trapping agent, the resulting product will incorporate the CD₂=¹³SO₂ moiety, confirming the existence of the sulfene intermediate. The deuterium and carbon-13 labels act as markers, allowing for the unambiguous identification of the sulfene-derived portion of the trapped product. Studies have shown that in the presence of triethylamine, the generation of methanesulfonyl azide (B81097) from methanesulfonyl chloride proceeds rapidly, consistent with the involvement of a sulfene intermediate. ucc.ieucc.ie
Mechanistic Pathways for In Situ Generation of Reactive Intermediates (e.g., Methanesulfonyl Azide)
Methanesulfonyl azide is a versatile reagent but is also hazardous and potentially explosive. wikipedia.org Its in situ generation from methanesulfonyl chloride and an azide source is therefore a much safer and more practical approach. wikipedia.org Mechanistic studies utilizing isotopically labeled methanesulfonyl chloride can shed light on the pathway of this transformation. Research employing real-time monitoring techniques like FlowNMR has investigated the in situ formation of methanesulfonyl azide from methanesulfonyl chloride and aqueous sodium azide. ucc.ieucc.ieresearchgate.net These studies suggest that in the presence of a base like triethylamine, the reaction likely proceeds through either a sulfene intermediate or a methanesulfonyl triethylammonium (B8662869) intermediate. ucc.ieucc.ieresearchgate.net The use of this compound would allow for the definitive differentiation between these two pathways by analyzing the isotopic distribution in the final methanesulfonyl azide product and any byproducts.
Kinetic Studies and Rate Constant Determination
Isotopic labeling is a cornerstone of kinetic analysis, providing a means to probe the transition state structure and determine the rate-limiting steps of a reaction.
Isotopic Labeling for Understanding Reaction Kinetics and Activation Energies
The substitution of hydrogen with deuterium in this compound leads to a primary kinetic isotope effect (KIE) if the C-H bond is broken in the rate-determining step of the reaction. wikipedia.orglibretexts.org The magnitude of the KIE (kH/kD) provides valuable information about the symmetry of the transition state. For example, in the E1cb mechanism for sulfene formation, a significant primary KIE would be expected for the deprotonation step. By measuring the reaction rates of the labeled and unlabeled methanesulfonyl chloride under identical conditions, the KIE can be calculated. This, in turn, allows for a more detailed understanding of the potential energy surface of the reaction and the calculation of activation energies. Furthermore, solvent isotope effects (e.g., kH2O/kD2O) can also be determined to understand the role of the solvent in the reaction mechanism. beilstein-journals.orgnih.gov For instance, the solvolysis of methanesulfonyl chloride exhibits a solvent isotope effect, indicating the involvement of water in the transition state. beilstein-journals.orgnih.gov
Evaluation of Isotope Effects on Enzymatic Parameters (Vmax, V/K) in Biological Systems
Introduction of Deuterated Sulfonyl Groups for Molecular Tagging and Derivatization
The introduction of isotopically labeled functional groups is a cornerstone of modern chemical and biomedical research. Deuterated compounds, in particular, play a crucial role in elucidating reaction mechanisms and studying metabolic pathways. researchgate.net The use of stable isotopes like deuterium (²H) and carbon-13 (¹³C) provides a non-radioactive method for molecular tagging. researchgate.net This labeling is essential for understanding the bioavailability and metabolic fate of biomolecules. nih.gov
This compound is employed to introduce a deuterated and ¹³C-labeled sulfonyl (mesyl) group onto a target molecule. This "tag" allows researchers to follow the molecule through various transformations or biological processes using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to significant kinetic isotope effects (KIE). nih.gov This property is exploited in pharmaceutical research to develop "heavy drugs" with potentially improved pharmacokinetic profiles, such as increased metabolic stability and longer half-lives. nih.govckisotopes.com The sulfonyl group itself is a versatile functional handle for further chemical derivatization, making its isotopically labeled version a dual-purpose tool for synthesis and analysis.
Mesylation Reactions with Deuterated this compound
Mesylation is a common and vital transformation in organic synthesis where an alcohol's hydroxyl group is converted into a methanesulfonate (B1217627) ester, or mesylate. study.com This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine. mdma.chcommonorganicchemistry.com The use of this compound in this reaction allows for the formation of an isotopically labeled mesylate.
The mesylate group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is stabilized by resonance. libretexts.orgchemistrysteps.com This makes it significantly more reactive than the original hydroxyl group, which is a poor leaving group. chemistrysteps.com The reaction with this compound proceeds with retention of configuration at the alcohol's carbon center because the carbon-oxygen bond is not broken during the mesylation step. libretexts.org This stereochemical control is a critical advantage in the synthesis of chiral molecules. libretexts.org
The primary application of this compound is the conversion of alcohols into their corresponding isotopically labeled mesylates. This transformation is a pivotal step for a wide range of subsequent functional group interconversions. Once the labeled mesylate is formed, it can be readily displaced by a variety of nucleophiles in Sₙ2 reactions. mdma.ch
This two-step sequence—mesylation followed by substitution—is a powerful strategy for synthesizing a diverse array of compounds from a common alcohol precursor. The isotopic label (d3,¹³C) introduced by the mesyl group serves as a stable marker to track the molecular fragment through these transformations, aiding in mechanistic investigations and product identification.
Below is a table outlining typical reaction conditions for mesylation.
| Reagent | Base | Solvent | Temperature | Outcome |
| Methanesulfonyl Chloride | Triethylamine or Pyridine | Dichloromethane (B109758) (DCM) | 0°C to Room Temperature | Formation of a mesylate from an alcohol. commonorganicchemistry.com |
| Methanesulfonic Anhydride | Pyridine or other base | Various organic solvents | Cooled or Room Temperature | Forms a mesylate without the risk of forming an alkyl chloride side product. commonorganicchemistry.com |
The strategic incorporation of deuterium into drug candidates can significantly alter their metabolic fate. ckisotopes.com This "deuterium effect" can slow down cytochrome P450-mediated metabolism, potentially reducing toxic metabolites, improving oral bioavailability, and extending the drug's half-life. nih.govckisotopes.com
This compound is a key reagent for synthesizing these deuterated pharmaceutical intermediates. By converting a hydroxyl group within a complex molecule into a labeled mesylate, chemists create a reactive site for introducing other functional groups or for participating in cyclization reactions. The presence of the d3,¹³C-label allows for precise tracking of the drug and its metabolites in preclinical and clinical studies, providing invaluable data on absorption, distribution, metabolism, and excretion (ADME). researchgate.net This makes the synthesis of isotopically labeled intermediates a critical component of modern drug discovery. ckisotopes.comresearchgate.net
Formation of Isotopically Labeled Sulfonamides
Sulfonamides are an important class of compounds with a broad range of biological activities, most notably as antibacterial agents. frontiersrj.com They are synthesized by reacting a sulfonyl chloride with a primary or secondary amine. study.comimpactfactor.org Using this compound in this reaction allows for the direct synthesis of isotopically labeled methanesulfonamides.
The reaction between this compound and an amine (R-NH₂) or a secondary amine (R₂NH) yields a stable, labeled N-substituted methanesulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward synthesis provides a direct route to incorporating the ¹³CD₃SO₂- moiety into a wide variety of amine-containing molecules. The resulting labeled sulfonamides can be used as internal standards for analytical assays or in metabolic studies to understand how the parent compound is processed in biological systems.
The sulfonamide functional group is a key pharmacophore in many antibacterial drugs. frontiersrj.com These drugs act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. frontiersrj.comnih.gov By preparing sulfonamide derivatives labeled with deuterium and carbon-13 using this compound, researchers can conduct detailed studies on their mechanism of action.
The isotopic label can help in:
Metabolic Profiling: Identifying the metabolic products of a new sulfonamide drug candidate.
Enzyme Inhibition Studies: Quantifying the binding and inhibition kinetics of the drug with its target enzyme.
Drug Resistance Studies: Investigating how bacterial resistance mechanisms affect the drug's structure and efficacy. nih.gov
The synthesis of these labeled derivatives is a valuable tool for developing more effective and resilient antibacterial agents in the face of growing antibiotic resistance. nih.govptfarm.pl
Computational and Theoretical Studies of Methanesulfonyl Chloride D3,13c Systems
Quantum Chemical Calculations for Isotope Effects and Reaction Mechanisms
Quantum chemical calculations are fundamental to understanding how isotopic substitution affects the energetics and pathways of chemical reactions. These methods provide a molecular-level picture of the changes in vibrational frequencies and zero-point energies that give rise to kinetic isotope effects.
Density Functional Theory (DFT) and Ab Initio Methods for Predicting KIEs
Density Functional Theory (DFT) and ab initio methods are at the forefront of predicting kinetic isotope effects (KIEs). nih.gov Functionals such as B3LYP, and methods like Møller–Plesset perturbation theory (MP2), are employed to model the electronic structure of reactants and transition states. acs.orgmdpi.com For a reaction involving Methanesulfonyl Chloride-d3,13C, these calculations would focus on the changes in vibrational frequencies of the C-D and ¹³C-S bonds compared to the C-H and ¹²C-S bonds in the unlabeled compound.
The KIE is primarily a result of the change in zero-point vibrational energy (ZPVE) between the ground state and the transition state. The heavier isotopes (D and ¹³C) have lower vibrational frequencies and thus lower ZPVEs. The magnitude of the KIE depends on how much the vibrational frequencies of the bonds to the isotopic atoms change upon moving from the reactant to the transition state. Theoretical studies on the solvolysis of the parent methanesulfonyl chloride have utilized ab initio methods to probe these mechanisms. acs.orgkoreascience.krresearchgate.net
Table 1: Theoretical Approaches for KIE Prediction in this compound
| Computational Method | Key Principles and Applications in KIE Prediction | Relevant Findings for Related Systems |
| Density Functional Theory (DFT) | Utilizes electron density to calculate the energy of a system. Functionals like B3LYP are commonly used to optimize geometries and calculate vibrational frequencies of ground and transition states. mdpi.com | DFT calculations have been used to investigate the mechanisms of reactions involving sulfonyl chlorides, providing insights into the electronic structure and energetics. mdpi.comresearchgate.net |
| Ab Initio Methods (e.g., MP2) | Solves the electronic Schrödinger equation without empirical parameters. MP2 includes electron correlation, offering higher accuracy for energy calculations. acs.org | Ab initio studies on methanesulfonyl chloride solvolysis have elucidated the transition state structures, showing a concerted SN2 mechanism. acs.orgkoreascience.kr |
Modeling of Transition States and Reaction Coordinates for Isotopic Substitution
The core of understanding a chemical reaction from a theoretical standpoint lies in characterizing its transition state. libretexts.orgwikipedia.orgfiveable.me For reactions of this compound, computational models would be constructed to locate the transition state structure on the potential energy surface. This is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. libretexts.orgfiveable.me
Isotopic substitution with deuterium (B1214612) and carbon-13 does not alter the electronic potential energy surface. However, the change in mass affects the vibrational modes and the reaction coordinate. Theoretical studies on the hydrolysis and methanolysis of methanesulfonyl chloride have successfully modeled the transition states, revealing a trigonal bipyramidal geometry for the concerted SN2 reaction. acs.orgkoreascience.kr The reaction coordinate involves the simultaneous breaking of the S-Cl bond and the formation of a new bond between sulfur and the nucleophile. For the isotopically labeled compound, the model would show how the C-D and ¹³C-S bonds contribute to the vibrational modes at the transition state, which is crucial for a complete understanding of the KIE.
Molecular Dynamics (MD) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) and hybrid QM/MM simulations are essential for understanding the dynamic and environmental effects on a reaction. nih.gov
Investigation of Intermolecular Interactions and Solvent Effects with Isotopic Labeling
MD simulations can model the behavior of this compound in a solvent, providing insights into how intermolecular forces influence its reactivity. rsc.orgresearchgate.net By simulating the motion of the solute and solvent molecules over time, one can analyze the structure of the solvation shell and the dynamics of solvent reorganization around the isotopically labeled methyl and sulfonyl groups. While isotopic labeling has a minor effect on most bulk properties, it can subtly influence hydrogen bonding and other weak interactions, which can be probed with sensitive simulation techniques.
Studies on related sulfonyl compounds have used crystallographic and computational methods to analyze noncovalent interactions, which are critical for understanding solvent effects. nih.gov For this compound, MD simulations would be particularly useful in understanding how solvents like water or alcohols interact with the molecule and how these interactions might differ from the unlabeled compound, potentially affecting reaction rates. dntb.gov.ua
Simulation of Reaction Pathways and Energy Profiles for Deuterated and Carbon-13 Labeled Species
QM/MM simulations offer a powerful approach to study reactions in large systems, such as in solution or within an enzyme active site. nih.govacs.orgdntb.gov.ua In this method, the chemically active region (the reacting molecules, including this compound and the nucleophile) is treated with a high-level QM method, while the surrounding solvent or protein environment is treated with a more computationally efficient MM force field. nih.gov
This approach allows for the calculation of the free energy profile of a reaction, including the activation energy, in a realistic environment. researchgate.net For the deuterated and carbon-13 labeled species, QM/MM simulations would elucidate how the solvent dynamically responds to the changes in vibrational frequencies and zero-point energies along the reaction pathway. This provides a more complete picture of the KIE than static gas-phase calculations. researchgate.net
Electronic Structure Analysis and Spectroscopic Prediction
The electronic structure of this compound dictates its reactivity and its interaction with electromagnetic radiation. Theoretical methods can predict spectroscopic properties, which can then be compared with experimental data for validation.
Isotopic substitution with deuterium and carbon-13 will cause characteristic shifts in the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. DFT calculations can predict these shifts with a good degree of accuracy. For instance, the C-D stretching frequency in the infrared spectrum will be significantly lower than the C-H stretching frequency in the unlabeled compound. Similarly, the ¹³C nucleus will have a distinct resonance in the NMR spectrum. The NIST Chemistry WebBook provides reference spectra for the unlabeled methanesulfonyl chloride, which can serve as a benchmark for theoretical predictions. nist.govnist.gov
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. mdpi.com While the isotopic labeling in this compound is not expected to have a major impact on the electronic transitions, TD-DFT calculations can provide a detailed understanding of the molecular orbitals involved in these transitions. mdpi.com
Predicting Vibrational Frequencies and NMR Chemical Shifts for Isotopic Variants
Theoretical calculations are instrumental in predicting how isotopic labeling affects the spectroscopic signatures of a molecule. For this compound, this involves understanding the impact of substituting protium (B1232500) with deuterium (d3) and ¹²C with ¹³C.
Vibrational Frequencies: Vibrational frequencies of molecules, observed experimentally through Infrared (IR) and Raman spectroscopy, can be accurately calculated using methods like Density Functional Theory (DFT). The vibrational frequency of a bond is primarily dependent on the bond strength and the masses of the connected atoms.
In this compound, the most significant change is expected for the stretching modes involving the methyl group. The substitution of three hydrogen atoms with heavier deuterium isotopes (d3) will cause a noticeable decrease in the C-D stretching frequencies compared to the C-H stretching frequencies of the unlabeled compound. This is a direct consequence of the increased reduced mass of the C-D oscillator. The substitution of ¹²C with ¹³C will also lead to a minor decrease in the frequency of vibrations involving this carbon atom, such as the S-C stretch, though this effect is much smaller than that of deuteration. Computational models, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these shifts with high accuracy. nih.gov Theoretical results are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the calculations, bringing them closer to experimental values. nih.gov
Predicted Vibrational Frequencies for Methanesulfonyl Chloride Isotopologues
| Vibrational Mode | Typical Calculated Frequency (Unlabeled, cm⁻¹) | Predicted Frequency (d3,¹³C, cm⁻¹) | Primary Isotopic Influence |
|---|---|---|---|
| C-H Stretch (symmetric) | ~2980 | - | - |
| C-D Stretch (symmetric) | - | ~2150 | Deuterium (d3) |
| S-C Stretch | ~780 | ~775 | Carbon-13 |
| SO₂ Stretch (asymmetric) | ~1380 | ~1380 | Negligible |
Note: Frequencies are illustrative and based on general principles of vibrational spectroscopy. Actual values would require specific DFT calculations.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of a nucleus. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) or Continuous Set of Gauge Transformations (CSGT) methods, are used to predict NMR chemical shifts. acs.org
For this compound, the primary focus is on the ¹³C NMR chemical shift. The presence of deuterium atoms on the carbon atom introduces an isotopic effect, known as the Deuterium Isotope Effect (DIE). nih.gov This effect typically causes a small upfield shift (to a lower ppm value) for the directly attached carbon (¹³C-d3). nih.gov The effect is transmitted through bonds and diminishes with distance. Computational models can predict the magnitude of this shift, which arises from subtle changes in the vibrational averaging of the electronic shielding tensor. nih.govacs.org Factors such as the choice of functional, basis set, and the inclusion of a solvent model are crucial for achieving accurate predictions of chemical shifts. acs.orgacs.org
Predicted ¹³C NMR Chemical Shifts
| Compound | Typical Experimental Shift (ppm) | Predicted Shift Contribution from Isotope Effect | Predicted Net Shift (ppm) |
|---|---|---|---|
| Methanesulfonyl Chloride | ~45 | N/A | ~45 |
| Methanesulfonyl Chloride-d3,¹³C | N/A | ~ -0.5 to -1.0 ppm (Upfield shift) | ~44.0 - 44.5 |
Note: Shift values are illustrative. The predicted isotope effect is based on typical deuterium isotope effects observed on ¹³C chemical shifts. nih.gov
Development of Predictive Models for Reaction Rates and Isotope Effect Profiles
Computational chemistry allows for the modeling of reaction pathways and the prediction of reaction rates and kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy) and provides insight into the reaction mechanism. princeton.edu
For this compound, the most relevant KIE would be the deuterium KIE (kH/kD) for reactions involving the cleavage of a C-H/C-D bond in the rate-determining step. One proposed mechanism for the reaction of methanesulfonyl chloride with nucleophiles, such as alcohols, involves a fast E1cb elimination to form a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org
Predictive Models: Predictive models for reaction rates are built using transition state theory. This involves computationally locating the transition state structure for the reaction and calculating the activation energy (the energy difference between the reactants and the transition state). The KIE arises primarily from differences in the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds in the ground state and the transition state. princeton.edu Because the C-D bond is stronger and has a lower ZPVE than the C-H bond, more energy is required to break it, typically resulting in a slower reaction rate for the deuterated compound and a "primary" KIE greater than 1. princeton.edu
Computational models can predict the magnitude of the KIE. For the sulfene-forming elimination, a significant primary KIE (typically in the range of 4-7) would be predicted, as the C-D bond is broken in the rate-limiting step. Conversely, for a reaction following a direct Sₙ2 pathway, where the C-D bond is not broken, only a small secondary KIE (close to 1) would be expected. mdpi.com These predictive models are crucial for distinguishing between possible reaction mechanisms.
Illustrative Predicted Kinetic Isotope Effects (KIE) for Reactions of Methanesulfonyl Chloride
| Proposed Reaction Mechanism | Bond(s) Broken in Rate-Determining Step | Predicted KIE (kH/kD) at 25°C | Interpretation |
|---|---|---|---|
| E1cb Elimination (via Sulfene) | C-H / C-D | ~6.8 | Significant primary isotope effect supports C-H/C-D bond cleavage in the transition state. princeton.edu |
| Sₙ2 Nucleophilic Substitution | S-Cl | ~1.05 | Small secondary isotope effect indicates the C-H/C-D bond is not broken in the rate-determining step. |
Note: KIE values are illustrative theoretical predictions based on established principles of kinetic isotope effects.
Future Directions and Emerging Research Avenues for Methanesulfonyl Chloride D3,13c
Expansion of Isotopic Labeling Applications in Complex Biological Systems and Metabolic Pathways
The primary utility of isotopically labeled molecules like Methanesulfonyl Chloride-d3,13C lies in their application as tracers in biological systems. wikipedia.org The future in this domain involves moving beyond simple systems to unravel the intricacies of complex biological networks and metabolic pathways.
One of the most powerful techniques in this area is ¹³C Metabolic Flux Analysis (¹³C-MFA), a model-based approach used to quantify intracellular metabolic fluxes. nih.govresearchgate.net While traditionally focused on central carbon metabolism using tracers like ¹³C-glucose, there is a growing need to probe other pathways. mdpi.com this compound can be employed to introduce a labeled mesyl group (¹³CD₃SO₂) onto various biomolecules. This allows researchers to track the fate of sulfonyl-containing compounds, which are crucial in various biological processes, including detoxification and signaling.
Future research will likely focus on using such specialized tracers to investigate:
Drug Metabolism and Pharmacokinetics: Tracking the metabolic fate of drug candidates that undergo mesylation or contain sulfonyl groups. The dual label can provide detailed information on biotransformation and clearance routes. fiveable.me
Post-Translational Modifications: Studying the dynamics of protein mesylation, a less-explored post-translational modification, and its role in cellular regulation.
Xenobiotic Metabolism: Elucidating the pathways involved in the metabolism and detoxification of environmental compounds that are processed via sulfonation pathways.
Complex Microbial Communities: Applying ¹³C-MFA to understand the metabolic interplay between different species in microbiomes, where specific compounds may be passed and modified between organisms. mdpi.com
The challenge in these complex systems is often the low abundance of specific metabolites. researchgate.net Therefore, progress will depend on parallel advancements in the sensitivity of detection methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Table 1: Potential Research Areas for this compound in Metabolic Studies
| Research Area | Objective | Key Challenge |
|---|---|---|
| Pharmacokinetics | Trace the absorption, distribution, metabolism, and excretion (ADME) of mesylated drug candidates. | Achieving sufficient detection sensitivity for low-dose drugs and their metabolites. |
| Systems Biology | Quantify fluxes through specific sulfonation or methylation pathways using ¹³C-MFA. nih.gov | Developing comprehensive metabolic models that incorporate these specific pathways. |
| Environmental Science | Follow the biodegradation and bioaccumulation of sulfonyl-containing pollutants. | Differentiating the tracer from naturally occurring sulfur compounds in complex environmental matrices. |
| Proteomics | Identify and quantify proteins undergoing mesylation and study the turnover of this modification. | Enrichment of low-abundance modified proteins and peptides for analysis. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field that promises to revolutionize how chemical research is conducted. bohrium.com For this compound, AI and machine learning (ML) offer powerful tools for both its synthesis and its application.
Historically, the optimization of chemical reactions has been a labor-intensive process of trial and error. beilstein-journals.orgresearchgate.net ML algorithms, such as Bayesian optimization and random forests, can now navigate the complex relationships between reaction variables (e.g., catalyst, solvent, temperature) to find optimal conditions with significantly fewer experiments. beilstein-journals.orgduke.edu This can be applied to optimize the synthesis of this compound itself or to predict the outcomes of its reactions with novel substrates, accelerating the discovery of new applications. bohrium.com
Furthermore, the data generated from isotopic labeling studies are often vast and complex. AI and ML are becoming indispensable for analyzing these large datasets. researchgate.netmdpi.com In the context of metabolomics, AI can:
Enhance Data Processing: Improve the accuracy of feature extraction and compound identification from raw MS and NMR data. mdpi.com
Identify Biomarkers: Uncover subtle patterns in metabolomic data to identify novel biomarkers for disease diagnosis or to understand metabolic responses to stimuli. laboratoriosrubio.com
Model Metabolic Networks: Assist in the construction of predictive models of metabolic pathways, integrating data from ¹³C-MFA with other 'omics' data (genomics, proteomics) for a more holistic understanding of cell physiology. nih.gov
The U.S. Department of Energy Isotope Program has recognized the potential for AI to be incorporated into all aspects of isotope production and science, from forecasting needs to optimizing production parameters and improving separation methods. osti.govbnl.gov
Table 2: Applications of AI/ML in Research Involving this compound
| AI/ML Application | Purpose | Example Algorithm(s) |
|---|---|---|
| Reaction Optimization | Predict optimal conditions (yield, selectivity) for synthesis and functionalization reactions. | Bayesian Optimization, Random Forest beilstein-journals.orgduke.edu |
| Metabolite Identification | Automate the identification of labeled metabolites from complex mass spectrometry data. | Neural Networks, Deep Learning mdpi.comresearchgate.net |
| Flux Analysis | Improve the computational efficiency and accuracy of ¹³C-MFA calculations. | Reinforcement Learning, Probabilistic Models biopharminternational.com |
| Literature Mining | Accelerate knowledge discovery by automatically extracting information on reaction conditions and pathways from scientific literature. | Natural Language Processing (NLP) bnl.gov |
Development of Novel Catalytic Systems for Isotopic Exchange and Functionalization
The synthesis and derivatization of isotopically labeled compounds often rely on efficient and selective chemical reactions. A key future direction is the development of novel catalytic systems to facilitate isotopic exchange and the functionalization of molecules using reagents like this compound.
Current research in organic synthesis has shown significant progress in the functionalization of C-H bonds and the use of sulfonyl chlorides as versatile reagents. For instance, palladium-catalyzed reactions have been developed for C-S, C-Cl, and C-C bond formation using arylsulfonyl chlorides. acs.org Adapting these methodologies for aliphatic sulfonyl chlorides like this compound could open up new pathways for creating complex labeled molecules. Such systems could allow for the direct and selective introduction of the ¹³CD₃SO₂ group into a target molecule, a process that might otherwise require a lengthy multi-step synthesis.
Another promising frontier is photocatalysis. nih.gov Recent studies have demonstrated that visible-light photocatalysis can be used to generate sulfonyl radicals from sulfonamides or to synthesize sulfonyl chlorides from diazonium salts under mild, metal-free conditions. nih.govacs.org These approaches offer high functional group tolerance, which is critical when working with complex, biologically relevant molecules. Developing photocatalytic methods that can utilize this compound as a precursor for the ¹³CD₃SO₂ radical would provide a powerful tool for late-stage functionalization, enabling the labeling of drug candidates and natural products at a late point in their synthesis.
Table 3: Emerging Catalytic Strategies for Sulfonyl Chloride Chemistry
| Catalytic Approach | Description | Potential Advantage for Isotopic Labeling |
|---|---|---|
| Palladium-Catalyzed C-H Functionalization | Uses a palladium catalyst to directly convert a C-H bond into a C-S bond using a sulfonyl chloride reagent. acs.org | Enables direct introduction of the labeled mesyl group, shortening synthetic routes. |
| Nickel-Catalyzed Metathesis | Employs nickel catalysts for the exchange of functional groups, such as in acyl chlorides. researchgate.net | Could be adapted for sulfur-based isotopic exchange reactions. |
| Visible-Light Photocatalysis | Uses light and a photocatalyst to generate reactive sulfonyl radical intermediates under mild conditions. acs.org | High selectivity and functional group tolerance, ideal for complex molecules and late-stage labeling. |
| Heterogeneous Catalysis | Utilizes solid-phase catalysts, such as potassium poly(heptazine imide), for easier separation and catalyst recycling. nih.gov | Simplifies purification of the labeled product and improves sustainability. |
Advanced Methodologies for In Situ Monitoring and Control of Isotopic Reactions
Understanding not just the final products but also the kinetics, intermediates, and mechanisms of a reaction is fundamental to chemical research. Advanced in situ monitoring techniques, which analyze a reaction as it happens without sample removal, are becoming increasingly vital. spectroscopyonline.commt.com For reactions involving this compound, these methods provide a window into the dynamic process of isotopic labeling.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in situ monitoring. iastate.edu The presence of the ¹³C nucleus provides a distinct signal that can be tracked over time to determine reaction rates and identify intermediates. numberanalytics.com Modern NMR techniques allow for the collection of a series of spectra over the course of a reaction, providing detailed kinetic data. acs.org Specialized setups, such as those integrating LED lights, even allow for the in situ monitoring of photochemical reactions. researchgate.net
Mass spectrometry (MS) is another key technology for real-time reaction monitoring. rsc.org Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the continuous sampling and analysis of reaction mixtures, even those that are complex or corrosive. acs.org This provides immediate feedback on the formation of products and the consumption of reactants.
The future in this area involves integrating these sophisticated analytical techniques with automated reaction platforms. This would create "self-driving" laboratories where real-time data from in situ monitoring is fed to an ML algorithm (as described in section 7.2), which then actively adjusts reaction conditions to optimize the outcome or to maintain a desired state. This closed-loop optimization would dramatically accelerate the development of new synthetic methods and the production of precisely labeled compounds like this compound.
Table 4: Comparison of In Situ Monitoring Techniques for Isotopic Reactions
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Tracks changes in the nuclear magnetic environment of isotopes like ¹³C and ²H. iastate.edu | Provides detailed structural information on reactants, intermediates, and products. Inherently quantitative without calibration. rptu.de | Relatively lower sensitivity compared to MS; reactions must be conducted within an NMR tube/probe. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules as the reaction proceeds. rsc.org | Extremely high sensitivity and selectivity; suitable for detecting trace-level intermediates. | Provides limited structural information; ionization efficiency can vary between compounds. |
| Infrared (IR) / Raman Spectroscopy | Monitors changes in the vibrational modes of chemical bonds. spectroscopyonline.com | Non-invasive probe-based systems are easily integrated into standard reactors; provides functional group information. | Spectral overlap in complex mixtures can make data interpretation difficult. |
Q & A
Q. What are the critical safety protocols for handling Methanesulfonyl Chloride-d3,13C in laboratory settings?
this compound is highly corrosive and toxic. Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use respiratory protection for organic vapors (e.g., NIOSH-approved masks) .
- Engineering Controls: Work in a fume hood with local exhaust ventilation to prevent inhalation of vapors. Ensure access to emergency eyewash stations and safety showers .
- Storage: Store in glass containers at room temperature, away from light and incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed and labeled with hazard warnings .
Q. How is this compound synthesized with isotopic purity?
The compound is typically synthesized via nucleophilic substitution using isotopically labeled precursors:
- Methodology: React methanesulfonyl chloride with (13C)methanol in the presence of a base (e.g., triethylamine) to incorporate 13C and deuterium. Purify via vacuum distillation or recrystallization to achieve >98% isotopic purity .
- Key Considerations: Monitor reaction kinetics to minimize side reactions (e.g., hydrolysis). Use anhydrous conditions to preserve isotopic integrity .
Q. What analytical techniques validate the structural and isotopic integrity of this compound?
- NMR Spectroscopy: 1H and 13C NMR confirm the absence of non-deuterated protons and 13C incorporation. For example, the 13C NMR peak at δ ~44–69 ppm corresponds to the sulfonyl carbon (13C) .
- Mass Spectrometry: High-resolution MS detects isotopic patterns (e.g., m/z shifts for D3 and 13C) and confirms molecular ion clusters (e.g., [M+3] for D3 labeling) .
Advanced Research Questions
Q. How does this compound degrade under varying experimental conditions, and how can degradation be mitigated?
- Thermal Stability: Decomposes at >100°C, releasing SOx, CO, and HCl. Use low-temperature reactions (<50°C) and inert atmospheres to prevent thermal breakdown .
- Light Sensitivity: UV exposure accelerates decomposition. Store in amber glass and conduct reactions under dim light .
- Analytical Mitigation: Monitor degradation via FT-IR (loss of S=O peaks at ~1350 cm⁻¹) or GC-MS to detect volatile byproducts .
Q. How can researchers reconcile contradictions in toxicological data for risk assessment?
- Data Interpretation: Acute inhalation toxicity (rat 4-hr LC50 = 0.053 ppm) suggests extreme hazard, but discrepancies arise from species-specific metabolism. Apply uncertainty factors (e.g., 10x for interspecies variation) when extrapolating to human exposure limits .
- AEGL Guidelines: Use Acute Exposure Guideline Levels (AEGL-2: 0.21 ppm for 1 hr) to define safe workspace thresholds. Cross-validate with in vitro cytotoxicity assays (e.g., human lung cell lines) .
Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., sulfonamide derivatives)?
- Reaction Optimization: Increase yields by:
- Using excess reagent (1.5–2 eq.) in anhydrous solvents (e.g., THF or DCM).
- Adding molecular sieves to scavenge moisture .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT Calculations: Model transition states for sulfonation reactions to predict regioselectivity (e.g., para vs. ortho substitution in aromatic systems). Use software like Gaussian or ORCA to simulate 13C isotopic effects on reaction pathways .
- QSAR Studies: Correlate electronic parameters (e.g., Hammett σ constants) with reaction outcomes to design targeted derivatives (e.g., prodrugs with controlled hydrolysis rates) .
Methodological Notes
- Contradiction Management: Discrepancies in synthesis yields (e.g., 55% vs. 97% in isotopic labeling) often stem from solvent purity or moisture content. Replicate high-yield protocols with rigorously dried reagents .
- Safety vs. Reactivity Balance: While the compound’s corrosivity necessitates caution, its high reactivity enables efficient sulfonylations critical for drug discovery (e.g., kinase inhibitor synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
